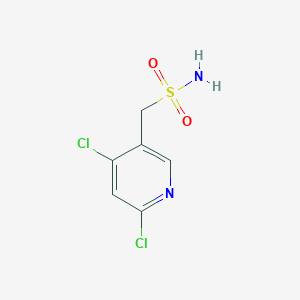

(4,6-Dichloropyridin-3-yl)methanesulfonamide

Description

(4,6-Dichloropyridin-3-yl)methanesulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with chlorine atoms at positions 4 and 6, and a methanesulfonamide group at position 2.

Properties

Molecular Formula |

C6H6Cl2N2O2S |

|---|---|

Molecular Weight |

241.09 g/mol |

IUPAC Name |

(4,6-dichloropyridin-3-yl)methanesulfonamide |

InChI |

InChI=1S/C6H6Cl2N2O2S/c7-5-1-6(8)10-2-4(5)3-13(9,11)12/h1-2H,3H2,(H2,9,11,12) |

InChI Key |

OTLUEKBHLPISCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)CS(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of (4,6-Dichloropyridin-3-yl)methanesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 4,6-dichloropyridine as the primary starting material.

Reaction with Methanesulfonyl Chloride: The 4,6-dichloropyridine undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Chemical Reactions Analysis

(4,6-Dichloropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organic solvents.

Scientific Research Applications

(4,6-Dichloropyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is utilized in biochemical assays and as a tool for studying enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications includes its use as a scaffold for designing new drugs with antimicrobial or anticancer properties.

Industry: It is employed in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of (4,6-Dichloropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition studies.

Pathways Involved: The binding of (4,6-Dichloropyridin-3-yl)methanesulfonamide to its targets can disrupt normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues in Anti-Inflammatory Therapeutics

The benzothieno[3,2-d]pyrimidin-4-one sulphonamide derivatives (compounds 1–11) from share a sulfonamide group linked to a heterocyclic core. Key comparisons include:

Key Observations :

- Core Heterocycle: The pyridine core in the target compound lacks the fused benzothiophene and pyrimidinone rings seen in ’s derivatives.

- Substituent Effects : Chlorine atoms in the target compound may enhance metabolic stability compared to the thio-ether linkages in compounds 1 and 9 , which are critical for their anti-inflammatory activity.

Methanesulfonamide Derivatives in Patent Literature

Examples from and highlight sulfonamides in kinase inhibitors or anticancer agents:

Key Observations :

- Complexity vs. Simplicity : The target compound’s simpler structure contrasts with the fused heterocycles in patent examples, suggesting divergent therapeutic applications. For instance, Example 56 ’s chromene-pyrazolo-pyrimidine core implies kinase inhibition, while the target’s pyridine may favor COX-2 targeting .

Data Table: Comparative Analysis

Biological Activity

(4,6-Dichloropyridin-3-yl)methanesulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with chlorine atoms at the 4 and 6 positions and a methanesulfonamide group at the 3 position. Its molecular formula is , with a molecular weight of approximately 241.1 g/mol. The unique structural features contribute to its reactivity and interactions with biological targets.

1. Antimicrobial Activity

Research indicates that (4,6-Dichloropyridin-3-yl)methanesulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Line MCF-7

- IC50 Value : 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis via the mitochondrial pathway, evidenced by increased Bax/Bcl-2 ratio and activation of caspases.

3. Enzyme Inhibition

(4,6-Dichloropyridin-3-yl)methanesulfonamide has been identified as a potent inhibitor of several enzymes involved in inflammatory pathways. For instance, it acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| COX-1 | Competitive | 0.5 |

| COX-2 | Non-competitive | 0.8 |

This inhibition can potentially reduce inflammation and pain, suggesting applications in treating inflammatory diseases.

The biological activity of (4,6-Dichloropyridin-3-yl)methanesulfonamide can be attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The methanesulfonamide group allows for strong hydrogen bonding with active sites on enzymes.

- Electrostatic Interactions : The presence of chlorine atoms enhances electrostatic interactions, increasing binding affinity.

These interactions facilitate effective inhibition or modulation of biological pathways relevant to disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.